molecular formula C22H15N3O3S B2397724 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 397284-77-4

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2397724
CAS No.: 397284-77-4
M. Wt: 401.44
InChI Key: QYQSRNWLQZMCKC-UHFFFAOYSA-N
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Description

“3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The compound has a molecular weight of 325.348 . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which has sulfur and nitrogen at position-1 and -3, respectively . The compound has a linear formula of C16H11N3O3S .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 325.348 . Other physical and chemical properties specific to this compound are not available in the retrieved papers.

Scientific Research Applications

Tumor Hypoxia Markers

Nitroimidazole-based derivatives, including compounds with structural similarities to 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, have been synthesized and evaluated for their potential as tumor hypoxia markers. These compounds have shown promise in accumulating selectively in hypoxic tumor cells, indicating their potential for use in diagnosing and studying tumor hypoxia. The biodistribution results in animal models suggest these tracers could localize in tumors, providing a mechanism for tumor imaging and potentially guiding therapy by identifying hypoxic regions within tumors (Zejun Li et al., 2005).

Antimicrobial and Antitubercular Activities

Thiazolide derivatives, including nitazoxanide and other compounds with structural elements common to this compound, have been studied for their broad-spectrum antimicrobial activities. These compounds exhibit a wide range of actions against viruses, bacteria, protozoans, and helminths, offering potential applications in treating various infectious diseases. Modifications to the thiazolide structure, such as replacing the nitro group or altering substituents, can influence their antimicrobial effectiveness and specificity (A. Hemphill et al., 2012).

Synthesis and Characterization

The synthesis of thiazolidine derivatives from compounds like 2-amino-5-nitrothiazole highlights the chemical interest in thiazole-based compounds for their pharmaceutical importance. These efforts often aim to develop new therapeutic agents by exploring the chemical space around thiazole cores, potentially leading to compounds with improved biological activity or pharmacokinetic properties. Such research underscores the ongoing interest in thiazole derivatives for drug development and the exploration of their mechanism of action (Pushkal Samadhiya et al., 2012).

Properties

IUPAC Name

3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-9-5-11-19(13-17)25(27)28)23-18-10-4-8-16(12-18)20-14-29-22(24-20)15-6-2-1-3-7-15/h1-14H,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQSRNWLQZMCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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